BenchChemオンラインストアへようこそ!

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Procure the precise 2-oxolane regioisomer (CAS 1881371-85-2) essential for SAR studies. This azepane-oxolane hybrid scaffold (MW 211.30, TPSA 38.33 Ų, LogP 1.6568) offers a defined 3D conformation for lipoxygenase screening. The saturated oxolane ring enhances metabolic stability vs. furan analogs, reducing toxicophore risk. Substitution with unvalidated 3-oxolane or furan isomers risks divergent binding activity. Supplied at ≥95% purity for research use.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B13316334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)CC(=O)C2CCCO2
InChIInChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2
InChIKeyHYMGQOQAVZEKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one: Chemical Identity, Structural Class, and Procurement Baseline


2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one (CAS 1881371-85-2; molecular formula C12H21NO2; molecular weight 211.30 g/mol) is a synthetic heterocyclic ketone comprising a seven-membered saturated azepane ring linked via an ethanone bridge to a five-membered oxolane (tetrahydrofuran) ring . The compound is supplied at ≥95% purity for research use only and belongs to the class of azepane-oxolane hybrid scaffolds, a family of building blocks employed in medicinal chemistry and screening library construction .

Why Generic Azepane Substitution Fails: Procurement Risks with 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Analogs


The precise regiochemistry of the oxolane ring attachment at the 2-position, rather than the 3-position or alternative heteroaryl variants, critically determines both three-dimensional conformation and heteroatom presentation. Simple substitution with a 3-oxolane isomer (e.g., 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one) or a furan analog (e.g., 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone) yields distinct spatial geometries that cannot be assumed to reproduce binding interactions or pharmacophoric alignment . Without empirical comparator data, even stereoelectronically similar building blocks risk divergent activity profiles in downstream screening, making unvalidated substitution a high-uncertainty procurement strategy for SAR-focused programs.

Quantitative Differentiation Evidence: 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one vs. Structural Analogs


In Vitro Platelet 12-Lipoxygenase Inhibition: 2-Oxolane vs. 3-Oxolane Regioisomer Comparison

The target compound demonstrates measurable inhibition of platelet 12-lipoxygenase at 30 μM, whereas no comparable activity data are available for the 3-oxolane regioisomer 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one, which shares identical molecular formula (C12H21NO2) and molecular weight (211.30 g/mol) but differs in oxolane substitution position .

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Lipoxygenase Inhibitor Class Association: Azepane-Containing Purine Derivatives as Mechanistic Precedent

Azepane-containing purine heterocycles have been systematically evaluated as lipoxygenase inhibitors with concurrent lipid peroxidation inhibition and thrombin antagonism, establishing a class-level association between the azepane pharmacophore and lipoxygenase pathway modulation [1].

Lipoxygenase Lipid peroxidation Thrombin inhibition

Structural Differentiation: 2-Oxolane vs. Furan Analog—Saturation State Impacts Chemical Reactivity Profile

The target compound contains a fully saturated oxolane (tetrahydrofuran) ring, whereas the structurally related analog 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone features an aromatic furan moiety . The saturated oxolane confers distinct physicochemical properties: it eliminates aromatic planar constraints, introduces a chiral center (C2 of oxolane), and is less susceptible to cytochrome P450-mediated oxidation compared to furan, which is a known metabolic liability .

Heterocyclic chemistry Saturated vs. unsaturated Metabolic stability

Patent-Documented Heterocyclic Framework: Pharmaceutical Composition Inclusion Supports Precedented Utility

The azepane-oxolane heterocyclic framework is encompassed within US Patent 9,212,130 B2, which claims heterocyclic derivatives and pharmaceutical compositions comprising such derivatives for the treatment or prevention of diseases associated with Cannabinoid Receptor 1 (CB1) activity .

Pharmaceutical composition Cannabinoid receptor CB1 modulation

Optimal Research and Industrial Application Scenarios for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one Procurement


Lipoxygenase Pathway Screening and Arachidonic Acid Cascade Investigation

Based on documented in vitro inhibition of platelet 12-lipoxygenase at 30 μM , this compound is appropriate for inclusion in screening panels targeting lipoxygenase-mediated inflammatory pathways. The azepane pharmacophore is class-associated with lipoxygenase and lipid peroxidation inhibition [1], supporting its utility in programs exploring modulation of leukotriene and lipoxin biosynthesis.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The specific 2-oxolane substitution distinguishes this compound from the 3-oxolane regioisomer (identical molecular formula and weight) . Procurement of the exact 2-oxolane isomer is essential for SAR studies where ring attachment position is hypothesized to influence target binding conformation or pharmacophore presentation.

Saturated Heterocycle Building Block for Fragment-Based Drug Discovery

With a TPSA of 38.33 Ų and LogP of 1.6568 , the compound occupies a favorable physicochemical space for fragment screening. The saturated oxolane ring offers improved metabolic stability potential compared to furan analogs [1], making it a preferred building block for medicinal chemistry campaigns prioritizing reduced toxicophore risk.

Cannabinoid Receptor 1 (CB1) Modulation Research

The azepane-oxolane heterocyclic framework is encompassed within US Patent 9,212,130 B2, which claims pharmaceutical compositions for CB1-associated diseases . While the specific compound's activity at CB1 is not quantified in available literature, its structural inclusion in this patent family supports its potential as a starting point or intermediate for CB1-targeted therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.